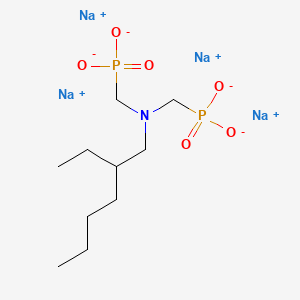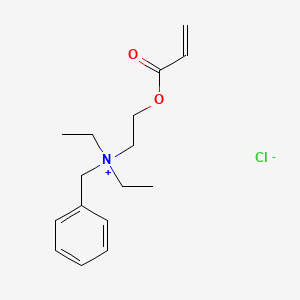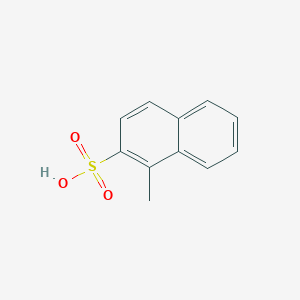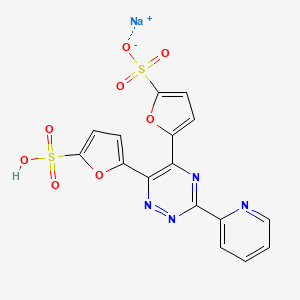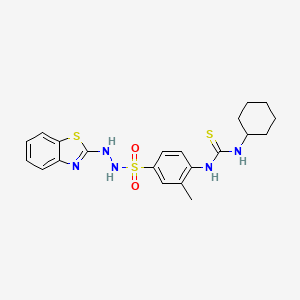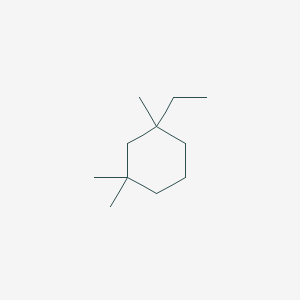
1-ethyl-1,3,3-trimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1,3,3-trimethylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by its unique structure, where an ethyl group and three methyl groups are attached to a cyclohexane ring. The presence of these substituents imparts specific chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-ethyl-1,3,3-trimethylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of 1,3,3-trimethylcyclohexene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes using metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
1-Ethyl-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the substitution of hydrogen atoms with halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,3,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studying the reactivity and stability of substituted cyclohexanes. Its unique structure makes it an interesting subject for conformational analysis and stereochemistry studies.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
Wirkmechanismus
The mechanism of action of 1-ethyl-1,3,3-trimethylcyclohexane involves its interaction with molecular targets and pathways within a given system. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,3,3-trimethylcyclohexane can be compared with other similar compounds such as:
1,1,3-Trimethylcyclohexane: This compound lacks the ethyl group, resulting in different chemical properties and reactivity.
1,3,3-Trimethylcyclohexene: The presence of a double bond in this compound leads to distinct reactivity patterns, particularly in addition reactions.
1-Ethyl-3-methylcyclohexane: The substitution pattern differs, affecting the compound’s conformational stability and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its physical and chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
102943-76-0 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
1-ethyl-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C11H22/c1-5-11(4)8-6-7-10(2,3)9-11/h5-9H2,1-4H3 |
InChI-Schlüssel |
ASGWHLMNKLPVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC(C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


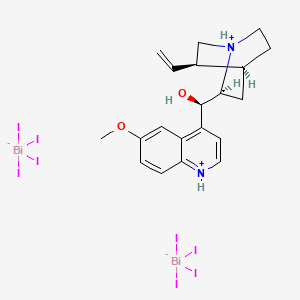

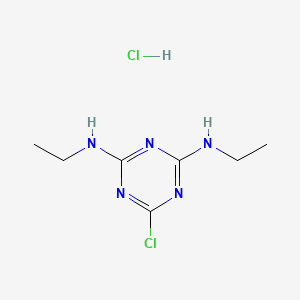
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
